![molecular formula C11H7F2NO2S2 B2745003 (5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one CAS No. 337933-33-2](/img/structure/B2745003.png)

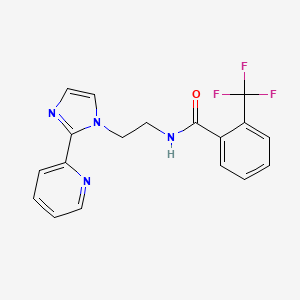

(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound 4-(Difluoromethoxy)benzylamine and (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE have similar structures. They are used in biochemical research and are part of a collection of rare and unique chemicals .

Synthesis Analysis

A practical synthesis of new β-difluoromethoxy vinyl sulfones has been explored by O-difluoromethylation of β-ketosulfones using the inexpensive and easily workable sodium chlorodifluoroacetate as a difluorocarbene precursor .Molecular Structure Analysis

The molecular formula for 4-(Difluoromethoxy)benzylamine is C8H9F2NO, and its molecular weight is 173.16 . The molecular formula for (4-CHLORO-PHENYL)-(4-DIFLUOROMETHOXY-BENZYLIDENE)-AMINE is C14H10ClF2NO, and its molecular weight is 281.692 .Physical And Chemical Properties Analysis

The boiling point of 4-(Difluoromethoxy)benzaldehyde is 87 °C at a pressure of 3 Torr . The density of 4-(Difluoromethoxy)benzylamine is 1.523 g/mL at 25 °C, and its refractive index is 1.5150 at 20 °C .Aplicaciones Científicas De Investigación

Synthesis and Characterization

Compounds related to "(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one" have been synthesized and characterized to explore their structural and chemical properties. For instance, the synthesis of 2-amino-5-mercapto-1,3,4-thiadiazoles through cyclization of thiosemicarbazide demonstrates the interest in thiadiazole derivatives for their potential applications in creating novel compounds with significant properties (Ibrahim, Khalaf, Ahmed, & Dalaf, 2021). Similarly, the synthesis of new thiazolidinone derivatives from benzylidene-anilines underlines the ongoing research in modifying thiazole compounds for enhanced efficacy and application (Bolognese et al., 2004).

Biological Evaluation

The biological activity of thiazole derivatives has been a significant area of research. For instance, the study on the synthesis and biological evaluation of 5-[[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]methylene]oxazoles, thiazoles, and imidazoles reveals the potential of these compounds as dual inhibitors of 5-lipoxygenase and cyclooxygenase, indicating their applicability in anti-inflammatory and analgesic treatments (Unangst et al., 1994). Another study on the antimicrobial activity of thiazolotriazinones carrying 4-methylthiobenzyl moieties suggests that these compounds could serve as potential antimicrobial agents (Ashok & Holla, 2007).

Mechanistic and Synthetic Aspects

Research also focuses on the mechanistic and synthetic aspects of thiazole derivatives. For example, the reaction of imines and mercaptoacetic acid under microwave and conventional heating to form thiazolidin-4-ones showcases the exploration of efficient synthesis methods for these compounds (Bolognese et al., 2004). This research aids in understanding the conditions that favor the formation of thiazolidinones, potentially leading to novel applications in drug design and material science.

Safety And Hazards

Propiedades

IUPAC Name |

(5E)-5-[[4-(difluoromethoxy)phenyl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO2S2/c12-10(13)16-7-3-1-6(2-4-7)5-8-9(15)14-11(17)18-8/h1-5,10H,(H,14,15,17)/b8-5+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AYWRWQXDWXANHC-VMPITWQZSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=C2C(=O)NC(=S)S2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/2\C(=O)NC(=S)S2)OC(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

287.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(5E)-5-[4-(difluoromethoxy)benzylidene]-2-mercapto-1,3-thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(thiophen-2-yl)methanone](/img/structure/B2744920.png)

![N-(2-chlorobenzyl)-2-(9-(4-methoxyphenyl)-3-oxopyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-2(3H)-yl)acetamide](/img/no-structure.png)

![[3-(Pyridin-4-yloxymethyl)piperidin-1-yl]-[3-(trifluoromethyl)phenyl]methanone](/img/structure/B2744925.png)

![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2744927.png)

![2,4-bis(trifluoromethyl)-8,13,13b,14-tetrahydroindolo[2',3':3,4]pyrido[1,2-g][1,6]naphthyridin-5(7H)-one](/img/structure/B2744931.png)

![1'-(2-bromo-5-methoxybenzoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2744934.png)

![N-2,3-dihydro-1,4-benzodioxin-6-yl-2-[6-ethyl-3-(4-ethylbenzoyl)-4-oxoquinolin-1(4H)-yl]acetamide](/img/structure/B2744936.png)

![N-({[2,3'-bifuran]-5-yl}methyl)-3-(4-fluorophenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2744940.png)

![N-(2-Methyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[1,5-a]pyridin-6-yl)prop-2-enamide](/img/structure/B2744942.png)